

Application Notes and Protocols for tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

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Compound of Interest

Compound Name: *tert-Butyl (3-methylpyrrolidin-3-yl)carbamate*

Cat. No.: *B183127*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **tert-Butyl (3-methylpyrrolidin-3-yl)carbamate**, a key building block in the synthesis of targeted therapeutic agents, particularly Janus kinase (JAK) inhibitors.

Compound Overview

Tert-Butyl (3-methylpyrrolidin-3-yl)carbamate is a heterocyclic organic compound featuring a pyrrolidine ring, a protected amine functional group (tert-butoxycarbonyl, Boc), and a methyl group at the 3-position. The Boc protecting group allows for the selective modification of the pyrrolidine nitrogen, making this compound a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules.

Property	Value
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂
Molar Mass	200.28 g/mol
CAS Number	147459-52-7
Appearance	Solid
Storage	Keep in a dark place, sealed in dry conditions, at 2-8°C.

Applications in Drug Discovery

The 3-amino-3-methylpyrrolidine scaffold is a key structural motif in a variety of biologically active compounds. Its primary application lies in the development of Janus kinase (JAK) inhibitors.

Janus Kinase (JAK) Inhibition:

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with numerous inflammatory and autoimmune diseases.^{[1][2][3]} This pathway transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.^{[1][4]} JAK inhibitors are a class of drugs that modulate this pathway and have shown efficacy in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.^{[3][5][6]}

Molecules incorporating the 3-amino-3-methylpyrrolidine moiety are being investigated as components of novel JAK inhibitors due to their potential to interact with the kinase domain of JAKs.

Experimental Protocols

The following protocols outline the safe handling of **tert-Butyl (3-methylpyrrolidin-3-yl)carbamate** and a representative synthetic procedure for its use in the preparation of a key intermediate for JAK inhibitor synthesis.

Safety and Handling

Hazard Identification:

- May cause skin and serious eye irritation.
- May cause respiratory irritation.

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
- Ventilation: Use only outdoors or in a well-ventilated area.
- Handling: Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash skin thoroughly after handling.

First Aid Measures:

- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Protocol 1: N-Cyanoacetylation of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

This protocol describes a method for the acylation of the pyrrolidine nitrogen with a cyanoacetyl group, a common step in the synthesis of certain JAK inhibitors.

Materials:

- **tert-Butyl (3-methylpyrrolidin-3-yl)carbamate**

- Cyanoacetic acid
- Dicyclohexylcarbodiimide (DCC)
- Dry Dichloromethane (CH_2Cl_2)
- Argon or Nitrogen gas
- Standard laboratory glassware
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve **tert-Butyl (3-methylpyrrolidin-3-yl)carbamate** in dry dichloromethane.
- **Addition of Reagents:** While stirring the solution and cooling with an ice bath, add cyanoacetic acid followed by dicyclohexylcarbodiimide (DCC) in one portion.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of dichloromethane.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-cyanoacetylated product.

Data Table:

Reactant/Product	Molecular Weight (g/mol)	Molar Equivalents
tert-Butyl (3-methylpyrrolidin-3-yl)carbamate	200.28	1.0
Cyanoacetic acid	85.06	1.1
Dicyclohexylcarbodiimide (DCC)	206.33	1.1
N-Cyanoacetylated product	267.32	-

Protocol 2: Boc-Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine, which can then undergo further reactions.

Materials:

- Boc-protected N-cyanoacetylated pyrrolidine derivative (from Protocol 1)
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
- Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Standard laboratory glassware
- Magnetic stirrer and stir bar

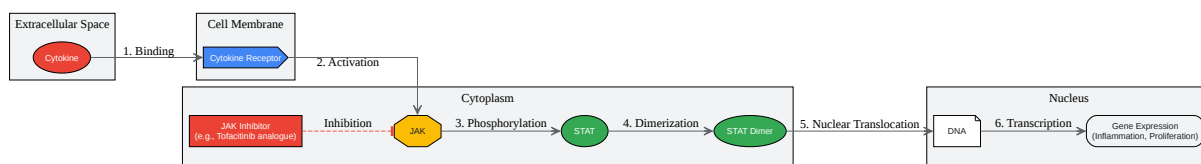
Procedure:

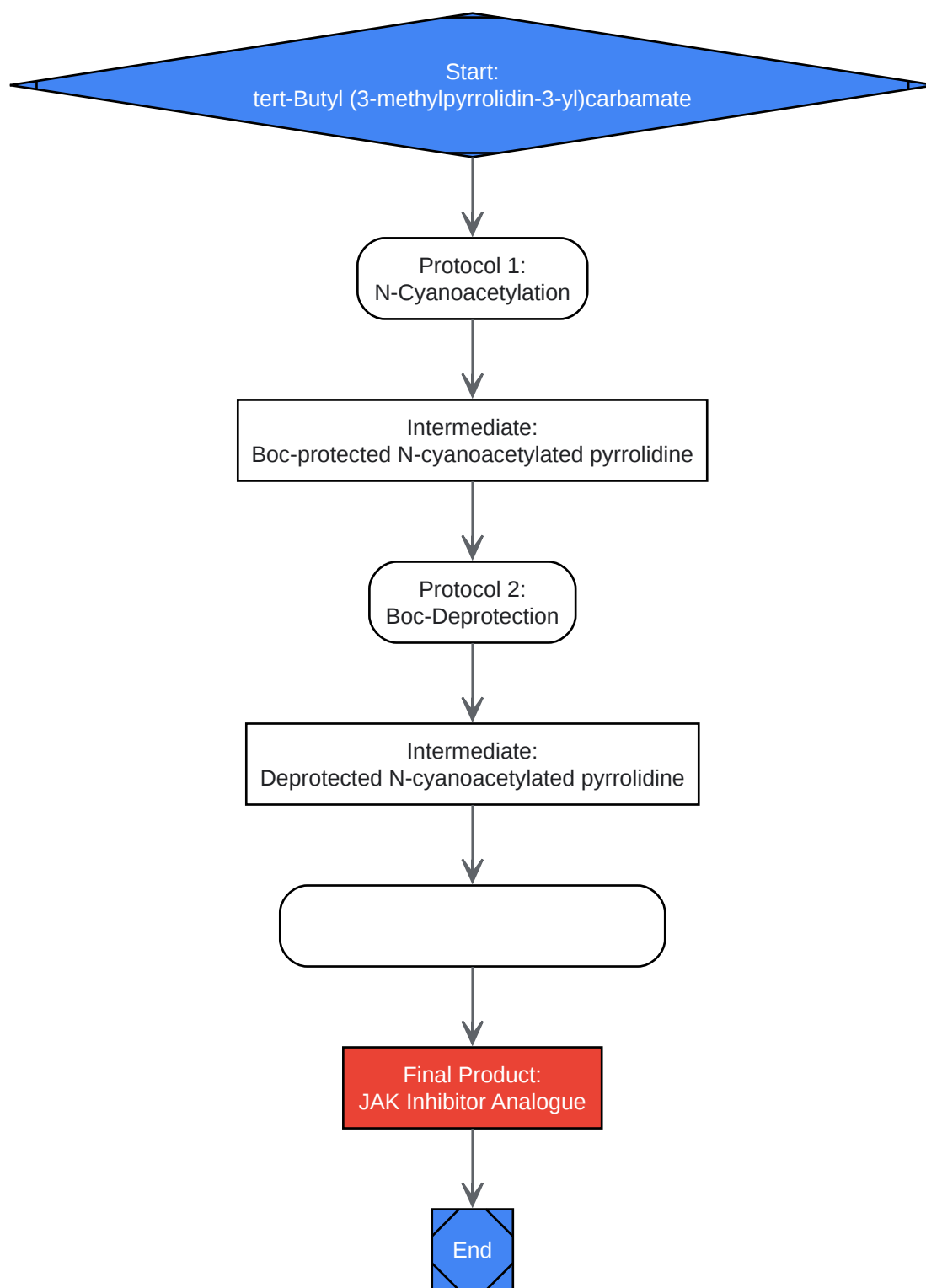
- Reaction Setup: Dissolve the Boc-protected pyrrolidine derivative in dichloromethane.
- Deprotection: Add an excess of the acidic deprotection reagent (e.g., TFA or HCl solution) to the solution at room temperature.

- **Reaction Monitoring:** Stir the reaction mixture and monitor by TLC until the starting material is no longer present.
- **Work-up:** Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- **Extraction:** Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the deprotected product.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.





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